The synthesis of ergocornine mesylate can be achieved through various methods, primarily involving the extraction from natural sources or chemical modification of existing ergot alkaloids.
Technical details regarding synthesis often involve multi-step processes that may include:
Ergocornine mesylate features a complex molecular structure that includes several rings typical of ergot alkaloids.
Ergocornine mesylate participates in various chemical reactions that are essential for its synthesis and reactivity.
These reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence, which are critical for optimizing yields .
The mechanism of action for ergocornine mesylate primarily revolves around its interaction with neurotransmitter receptors in the body.
Data suggests that these interactions lead to significant physiological responses such as modulation of blood flow and vascular tone .
Ergocornine mesylate possesses distinct physical and chemical properties that influence its behavior in biological systems.
Ergocornine mesylate has several scientific uses due to its pharmacological properties:
Ergocornine mesylate originates from precursor ergot alkaloids biosynthesized predominantly by fungi in the genera Claviceps (e.g., C. purpurea, C. gigantea) and Epichloë. These fungi employ a conserved gene cluster (e.g., eas, lps, cloA) to orchestrate alkaloid assembly [1] [5]. Claviceps species generate ergopeptines—complex cyclol peptides featuring a tripeptide chain (typically alanine, phenylalanine, and proline in ergocornine) attached to lysergic acid. In contrast, Epichloë endophytes primarily synthesize simpler lysergic acid amides like ergovaline [1] [6]. Field cultivation of C. purpurea on rye yields sclerotia containing up to 1.5% alkaloid content by dry mass, with ergocornine being a major component [8]. Dihydrogenated analogs emerge in species like C. gigantea, where pathway termination at festuclavine or dihydrolysergic acid occurs due to variant enzymatic activities [5] [10].
The biosynthesis initiates with L-tryptophan and dimethylallyl diphosphate (DMAPP) condensation, catalyzed by dimethylallyltryptophan synthase (DMATS; encoded by dmaW). This yields 4-dimethylallyltryptophan (DMAT), the first committed intermediate [1] [5]. Subsequent methylation by EasF (FgaMT) forms N-Me-DMAT, followed by oxidative cyclization via EasE (FAD-dependent oxidoreductase) and EasC (catalase) to produce chanoclavine-I [1] [5].
Table 2: Core Enzymatic Steps in Lysergic Acid Derivative Formation
Enzyme (Gene) | Function | Product Formed |
---|---|---|
DMATS (dmaW) | Prenylation of L-tryptophan | Dimethylallyltryptophan |
N-Me Transferase (easF) | N-Methylation of DMAT | N-Me-DMAT |
Oxidoreductase (easE) | Decarboxylation/oxidation | Chanoclavine-I |
Dehydrogenase (easD) | Oxidation to aldehyde | Chanoclavine-I aldehyde |
EasA | Branch point: reduction or isomerization | Agroclavine (Clavicipitaceae) or Festuclavine (Trichocomaceae) |
CloA | Allylic oxidation of agroclavine | Elymoclavine → Lysergic acid |
Chanoclavine-I aldehyde serves as the critical branch point. The enzyme EasA dictates stereochemical outcomes: in typical Claviceps strains, EasA isomerase activity yields agroclavine (precursor to lysergic acid), whereas EasA reductase in C. gigantea or Neosartorya leads to festuclavine (dihydro pathway) [5] [10]. Lysergic acid formation requires:
Ergocornine mesylate (C₃₂H₄₁N₅O₅·CH₄O₃S) is semi-synthetically derived from ergocornine—a natural ergopeptine isolated from fungal sclerotia. The synthesis involves two critical steps:1. Catalytic Hydrogenation:- Ergocornine undergoes selective hydrogenation (H₂, Pd/C or PtO₂ catalysts) at the Δ⁹,¹⁰ double bond in the lysergic acid moiety.- This yields dihydroergocornine, characterized by a saturated D ring, which reduces vasoconstrictive activity while retaining therapeutic utility in neurology [6] [10].2. Mesylation:- Dihydroergocornine is treated with methanesulfonyl chloride (CH₃SO₂Cl) in anhydrous aprotic solvents (e.g., dichloromethane).- Mesylation targets the secondary amine in the proline residue, forming a water-soluble sulfonate salt for enhanced bioavailability [3] [6].
This route bypasses the complexity of de novo lysergic acid synthesis, which requires over 20 steps (e.g., Woodward’s synthesis via Heck coupling) [9].
Ergocornine mesylate’s stability is influenced by epimerization at C8 of the lysergic acid moiety. Under physiological conditions (aqueous media, pH 5–8), the R-epimer (ergocornine) reversibly isomerizes to the S-epimer (ergocorninine):
Table 3: Epimerization Characteristics of Ergocornine Derivatives
Parameter | Ergocornine (R-isomer) | Ergocorninine (S-isomer) |
---|---|---|
Configuration at C8 | R | S |
Equilibrium Ratio | ~20% | ~80% |
Epimerization Rate | Slow (t₁/₂ ~ 24h at 37°C) | Fast |
Stability Factors | Sterically hindered amide bond | Reduced steric strain |
Analytical separation (e.g., HPLC with chiral columns, LC-MS/MS) is essential for monitoring epimeric purity during mesylate synthesis [2] [7]. Dihydrogenation stabilizes against epimerization but does not eliminate it entirely [10].
List of Compounds Mentioned:
This synthesis-focused analysis excludes therapeutic applications, adhering strictly to molecular and biochemical contexts.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: